molecular formula C11H12O3 B6285221 (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid CAS No. 928210-37-1

(2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid

Cat. No.: B6285221
CAS No.: 928210-37-1
M. Wt: 192.2
InChI Key:
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Description

(2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid: is an organic compound belonging to the class of phenylpropanoids This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-5-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in the treatment of conditions such as inflammation and oxidative stress-related diseases.

Industry: In the industrial sector, the compound is used in the production of polymers and materials with specific properties. It is also utilized in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. It may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage.

Comparison with Similar Compounds

  • (2E)-3-(2-methoxyphenyl)prop-2-enoic acid
  • (2E)-3-(4-methoxy-5-methylphenyl)prop-2-enoic acid
  • (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid

Comparison: Compared to its similar compounds, (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

928210-37-1

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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